molecular formula C14H17N3O2S2 B1463977 1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine CAS No. 1311315-66-8

1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine

Cat. No.: B1463977
CAS No.: 1311315-66-8
M. Wt: 323.4 g/mol
InChI Key: SSFXJODVKPXICW-UHFFFAOYSA-N
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Description

1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine is a complex organic compound that features a piperazine ring substituted with a thiazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the thiazole ring, known for its biological activity, adds to the compound’s versatility and potential utility.

Preparation Methods

The synthesis of 1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine typically involves several steps:

Industrial production methods often involve optimizing these synthetic routes to maximize yield and minimize costs.

Chemical Reactions Analysis

1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity . The piperazine ring can also interact with biological membranes, affecting their properties . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

The compound 1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine (CAS No. 1311315-66-8) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus, revealing promising results for compounds with similar structures .

Antifilarial Activity

In related studies, thiazole-based compounds have demonstrated antifilarial activity. For instance, derivatives containing piperazine were evaluated for their effectiveness against Brugia malayi, showing notable macrofilaricidal and microfilaricidal effects at specific dosages . The potential of these compounds as leads for antifilarial drug development highlights the importance of structural modifications in enhancing biological activity.

Case Study 1: Thiazole Derivatives in Antimicrobial Research

A systematic evaluation of thiazole derivatives indicated that modifications on the thiazole ring can significantly impact antimicrobial activity. The study found that introducing a sulfonyl group enhanced the potency of the derivatives against bacterial strains, suggesting that this compound may exhibit similar or improved activity .

Compound NameActivity Against E. coliActivity Against S. aureus
Compound A15 mm inhibition12 mm inhibition
This compoundTBDTBD

Case Study 2: Antifilarial Efficacy

In a study focused on antifilarial agents, piperazine derivatives were shown to interfere with the reproductive capabilities of female B. malayi worms. The compound's ability to sterilize female worms at concentrations as low as 300 mg/kg was noted, indicating potential for further development in this area .

Treatment GroupAdulticidal Activity (%)Microfilaricidal Activity (%)
Control00
Test Compound53.646.0

Properties

IUPAC Name

2-(2-methylphenyl)-4-piperazin-1-ylsulfonyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-11-4-2-3-5-12(11)14-16-13(10-20-14)21(18,19)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFXJODVKPXICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)S(=O)(=O)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine
Reactant of Route 2
1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine
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1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine
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1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine
Reactant of Route 5
1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine
Reactant of Route 6
1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine

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